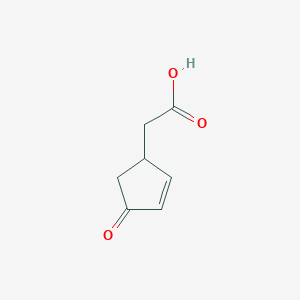
2-Cyclopentene-1-acetic acid, 4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentene-1-acetic acid, 4-oxo- is an organic compound with the molecular formula C7H10O2This compound is characterized by a cyclopentene ring attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-acetic acid, 4-oxo- can be achieved through various methods. One common approach involves the reaction of cyclopentanol with an acid catalyst to form cyclopentene, which is then further reacted with acetic acid . Another method includes the use of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield the desired product .
Industrial Production Methods
Industrial production of 2-Cyclopentene-1-acetic acid, 4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-acetic acid, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopentene-1-acetic acid, 4-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Cyclopentene-1-acetic acid, 4-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cyclic hydrocarbon with similar structural features.
Cyclopentane: A saturated cyclic hydrocarbon with different reactivity.
Cyclopentanol: An alcohol derivative of cyclopentane
Uniqueness
2-Cyclopentene-1-acetic acid, 4-oxo- is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
CAS No. |
74877-21-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(4-oxocyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C7H8O3/c8-6-2-1-5(3-6)4-7(9)10/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
JTGPESOKUAWYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















